(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Overview
Description
Mechanism of Action
Target of Action
Lobetyolin primarily targets the Alanine-Serine-Cysteine Transporter 2 (ASCT2) and inflammatory cytokines such as IL-6, TNF-α, and IL-1β . ASCT2 is an amino acid transporter, and the inflammatory cytokines are key players in the immune response.
Mode of Action
Lobetyolin interacts with its targets by downregulating their expression. It reduces both mRNA and protein expression of ASCT2 . It also significantly downregulates the production of IL-6, TNF-α, and IL-1β in macrophages .
Biochemical Pathways
Lobetyolin affects the glutamine metabolism pathway. It reduces the uptake of glutamine, contributing to drug-induced apoptosis and tumor growth inhibition . It also suppresses genes associated with bacterium presence, cellular response to lipopolysaccharide stimulation, and cytokine-cytokine receptor interaction .
Pharmacokinetics
It’s known that lobetyolin is a polyacetylene glycoside found in diverse medicinal plants but mainly isolated from the roots of codonopsis pilosula . More research is needed to fully understand its pharmacokinetic properties.
Result of Action
Lobetyolin exerts anti-cancer effects by repressing cell proliferation and inducing cell apoptosis via downregulation of ASCT2 . It also effectively inhibits the production of inflammatory cytokines (IL-6, TNF-α, and IL-1β) and mitigates sepsis induced by LPS through modulating macrophages’ ability to generate these cytokines .
Action Environment
It’s known that lobetyolin is used in traditional chinese medicinal preparations, which are generally used to tonify spleen and lung qi and occasionally to treat cancer . The efficacy and stability of Lobetyolin could potentially be influenced by factors such as the method of preparation and the specific environmental conditions of the patient.
Biochemical Analysis
Biochemical Properties
Lobetyolin interacts with various enzymes and proteins, contributing to its biochemical reactions. It has shown activities against several types of cancer, notably gastric cancer . A significant biochemical reaction involves the down-regulation of glutamine metabolism by Lobetyolin, contributing to drug-induced apoptosis and tumor growth inhibition . Lobetyolin markedly reduces both mRNA and protein expression of the amino acid transporter Alanine-Serine-Cysteine Transporter 2 (ASCT2) .
Cellular Effects
Lobetyolin has profound effects on various types of cells and cellular processes. In gastric cancer cells, Lobetyolin treatment suppresses the proliferative capacity in a concentration-dependent manner . It reduces the uptake of glutamine and downregulates the expression levels of ASCT2 . Lobetyolin induces the accumulation of reactive oxygen species (ROS) to attenuate mitochondria-mediated apoptosis via downregulation of ASCT2 expression .
Molecular Mechanism
Lobetyolin exerts its effects at the molecular level through various mechanisms. It promotes the phosphorylation of c-Myc and suppresses the phosphorylation of GSK3β and AKT in gastric cancer cells . The level of total Nrf2 protein is reduced after Lobetyolin treatment .
Temporal Effects in Laboratory Settings
Over time, Lobetyolin shows significant effects on cellular function in laboratory settings. It effectively restrains the growth of tumors in vivo . More studies are needed to further understand the product’s stability, degradation, and long-term effects on cellular function.
Dosage Effects in Animal Models
The effects of Lobetyolin vary with different dosages in animal models . It has been shown to suppress the proliferative capacity of gastric cancer cells in a concentration-dependent manner
Metabolic Pathways
Lobetyolin is involved in several metabolic pathways. It downregulates glutamine metabolism, contributing to drug-induced apoptosis and tumor growth inhibition
Transport and Distribution
Lobetyolin is transported and distributed within cells and tissues. It reduces the uptake of glutamine and downregulates the expression levels of ASCT2 in gastric cancer cells
Preparation Methods
Lobetyolin can be synthesized through various methods. One common approach involves the extraction from the roots of Codonopsis pilosula . The synthetic route typically involves the isolation of the compound using chromatographic techniques. Industrial production methods may include large-scale extraction and purification processes to obtain high-purity lobetyolin .
Chemical Reactions Analysis
Lobetyolin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of lobetyolin can lead to the formation of various oxidized derivatives .
Scientific Research Applications
Lobetyolin has a wide range of scientific research applications. In chemistry, it is studied for its unique chemical properties and potential as a precursor for synthesizing other bioactive compounds . In biology and medicine, lobetyolin is researched for its anticancer properties, particularly its ability to inhibit the proliferation of cancer cells and induce apoptosis . It has also shown potential in treating other diseases, such as idiopathic membranous nephropathy . In the industry, lobetyolin is used in the development of pharmaceuticals and nutraceuticals .
Comparison with Similar Compounds
Lobetyolin is structurally similar to other polyacetylene glycosides, such as lobetyol and lobetyolinin . These compounds share similar anticancer properties and mechanisms of action . lobetyolin is unique in its specific inhibition of ASCT2 and its potent anticancer activity against gastric cancer . Other similar compounds include falcarindiol, which also exhibits anticancer properties but through different mechanisms .
Properties
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[(4E,12E)-1,7-dihydroxytetradeca-4,12-dien-8,10-diyn-6-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O8/c1-2-3-4-5-7-10-14(23)15(11-8-6-9-12-21)27-20-19(26)18(25)17(24)16(13-22)28-20/h2-3,8,11,14-26H,6,9,12-13H2,1H3/b3-2+,11-8+/t14?,15?,16-,17-,18+,19-,20-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMMUDYVKKPDZHS-UPPVCQNNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC#CC#CC(C(C=CCCCO)OC1C(C(C(C(O1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C#CC#CC(C(/C=C/CCCO)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20704871 | |
Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
396.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
136085-37-5 | |
Record name | (4E,12E)-1,7-Dihydroxytetradeca-4,12-diene-8,10-diyn-6-yl beta-D-glucopyranoside | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20704871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: How does lobetyolin exert its anti-cancer effects?
A1: Lobetyolin has been shown to induce apoptosis (programmed cell death) in various cancer cell lines, including breast [] and colon cancer cells []. This effect is primarily mediated through the inhibition of glutamine metabolism, a process crucial for cancer cell survival and proliferation.
Q2: What is the specific target of lobetyolin in cancer cells?
A2: Research suggests that lobetyolin targets ASCT2 (SLC1A5) [, ], a transporter protein responsible for glutamine uptake into cells. By downregulating ASCT2, lobetyolin disrupts glutamine metabolism, leading to a decrease in essential metabolites and ultimately triggering apoptosis.
Q3: Are there other signaling pathways involved in lobetyolin's anti-cancer activity?
A3: Yes, studies indicate that lobetyolin's effect on ASCT2 is modulated by the p53 tumor suppressor protein []. Additionally, the AKT/GSK3β signaling pathway appears to play a role in lobetyolin-induced downregulation of both c-Myc, a protein involved in cell growth and proliferation, and ASCT2 [].
Q4: Is there any in vivo evidence supporting lobetyolin's anti-cancer potential?
A4: While in vivo studies are limited, one study demonstrated that lobetyolin exhibited anti-cancer properties in a mouse model, further supporting its potential as an anti-cancer agent [].
Q5: What is the molecular formula and weight of lobetyolin?
A5: Lobetyolin's molecular formula is C20H26O3, and its molecular weight is 314.41 g/mol.
Q6: Is there spectroscopic data available for lobetyolin?
A7: While specific spectroscopic data is not explicitly provided in the provided abstracts, various studies utilized HPLC (High-Performance Liquid Chromatography) [, , , , , ] and UPLC-MS/MS (Ultra-Performance Liquid Chromatography-Mass Spectrometry) [] for lobetyolin analysis, implying the availability of relevant spectroscopic information.
Q7: How is lobetyolin content determined in plant materials?
A8: HPLC is the primary analytical method used to determine lobetyolin content in Codonopsis pilosula and other plant materials [, , , , , ]. Various studies employed different mobile phases and detection wavelengths, suggesting method optimization for specific applications.
Q8: Are there any established quality control standards for lobetyolin?
A9: While lobetyolin is recognized as a quality marker for Codonopsis pilosula in the Chinese Pharmacopoeia, specific quantitative standards are still under investigation []. Researchers are exploring the correlation between lobetyolin content and other quality parameters, such as total polysaccharides and saponins, to develop comprehensive quality control measures for Codonopsis pilosula. [, ].
Q9: How do different cultivation and processing methods impact lobetyolin content?
A10: Research suggests that environmental factors, cultivation practices, and drying methods can significantly influence lobetyolin content in Codonopsis pilosula [, , , , , ]. For instance, the use of the plant growth regulator "Zhuanggenling" was found to decrease lobetyolin content []. Additionally, the stir-frying process used to prepare rice-processed Codonopsis Radix (RCR) leads to a decrease in lobetyolin content compared to the crude herb [].
Q10: Is there any information available regarding the pharmacokinetics of lobetyolin?
A11: A comparative pharmacokinetic study in rats indicated that lobetyolin exhibits low bioavailability after oral administration, suggesting potential challenges in its absorption or extensive metabolism []. Further research is needed to fully elucidate the ADME (absorption, distribution, metabolism, and excretion) profile of lobetyolin.
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